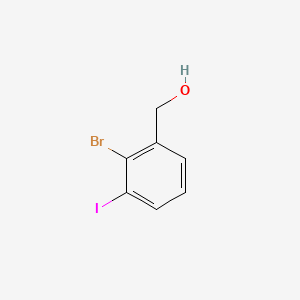

(2-Bromo-3-iodophenyl)methanol

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds containing a halogen atom bonded to the aromatic ring, are fundamental building blocks in contemporary organic chemistry. iitk.ac.infiveable.me Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org They are extensively used as starting materials and intermediates in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inlibretexts.orgtaylorandfrancis.com

The reactivity of aryl halides makes them indispensable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. fiveable.me These powerful methods allow for the construction of complex molecular architectures from relatively simple precursors. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the aryl halide, a factor that chemists can exploit to achieve selective transformations. fiveable.mewikipedia.org For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in many common coupling reactions. fiveable.menih.gov This differential reactivity is a cornerstone of modern synthetic strategy.

Overview of Dihalo-substituted Benzyl (B1604629) Alcohols in Contemporary Chemical Research

Dihalo-substituted benzyl alcohols are a specific subclass of halogenated phenylmethanols that feature two halogen atoms on the aromatic ring. These compounds are of particular interest to researchers due to the enhanced synthetic possibilities they offer. The presence of two halogens allows for sequential or differential functionalization, providing a pathway to complex substitution patterns on the benzene (B151609) ring. nih.gov

Research has explored various dihalo-substituted benzyl alcohols for their utility in synthesis and for their potential biological properties. For example, dichlorobenzyl alcohols have been prepared and studied, with some isomers like 2,4-dichlorobenzyl alcohol showing biological activity. oup.comoup.com The specific positioning of the two halogen atoms, along with the benzyl alcohol group, creates a unique electronic and steric environment that dictates the molecule's reactivity and interactions. The compound (2-Bromo-3-iodophenyl)methanol (B591537), with its ortho-bromo and meta-iodo substitution relative to the methanol (B129727) group, represents a sophisticated example of this class of intermediates. The presence of two different halogens, bromine and iodine, further expands its synthetic potential.

Strategic Importance of Orthogonal Reactivity in Multi-halogenated Aromatic Systems

Orthogonal reactivity refers to the ability to selectively react one functional group in a molecule in the presence of other, different functional groups. This concept is of paramount strategic importance in the synthesis of complex molecules, particularly those containing multiple halogen atoms. nih.govacs.org In a multi-halogenated aromatic system, the different carbon-halogen bonds can exhibit distinct reactivities, allowing for controlled, stepwise modification of the molecule. nih.gov

The difference in reactivity among aryl iodides, bromides, and chlorides is a classic example of this principle. nih.gov In a molecule containing both an iodine and a bromine atom, such as this compound, it is often possible to selectively perform a cross-coupling reaction at the more reactive carbon-iodine bond while leaving the carbon-bromine bond intact for a subsequent, different transformation. nih.gov This chemoselectivity provides a powerful tool for building molecular complexity in a planned and efficient manner. The ability to use halogens as "orthogonal protective groups" or as handles for sequential derivatization is a key strategy in modern synthetic chemistry, enabling the efficient construction of intricate molecular targets. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-03-2 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Iodophenyl Methanol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of (2-Bromo-3-iodophenyl)methanol (B591537) logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnection severs the C-C bond between the phenyl ring and the hydroxymethyl group, suggesting a precursor such as 2-bromo-3-iodobenzaldehyde. This aldehyde can be further disconnected to simpler halogenated aromatic compounds. Alternatively, a functional group interconversion approach points towards 2-bromo-3-iodotoluene as a key intermediate, which can be elaborated to the target alcohol. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required substituents onto a pre-existing phenylmethanol scaffold or a closely related derivative. These methods can be advantageous in terms of step economy but often face challenges in achieving the desired regioselectivity.

Regioselective Halogenation Strategies on Phenylmethanol Scaffolds

The direct halogenation of phenylmethanol or its derivatives to achieve the 2-bromo-3-iodo substitution pattern is a formidable challenge. The hydroxyl and hydroxymethyl groups are ortho-, para-directing activators, which would likely lead to a mixture of isomers upon electrophilic halogenation. For instance, direct bromination and iodination of phenylmethanol would likely yield a complex mixture of products with substitution at the ortho and para positions, making the isolation of the desired this compound in satisfactory yield highly improbable. A sequential halogenation strategy, starting with a pre-functionalized phenylmethanol, would also face similar regioselectivity issues.

Directed Ortho-Metalation (DoM) and Subsequent Functionalization

Directed Ortho-Metalation (DoM) offers a more controlled approach to regioselective functionalization. This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a substituent at the desired position.

In the context of synthesizing this compound, a plausible DoM strategy would involve the protection of the hydroxyl group of 2-bromobenzyl alcohol as a DMG, such as a methoxymethyl (MOM) ether. The MOM ether of 2-bromobenzyl alcohol could then be subjected to ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium. The bromine atom would direct the lithiation to the adjacent C3 position. Quenching the resulting lithiated species with an iodine source, such as molecular iodine (I2), would introduce the iodine atom at the 3-position. Subsequent deprotection of the MOM group would yield the target this compound.

Plausible DoM route:

Protection: 2-Bromobenzyl alcohol is reacted with a protecting group, for example, by forming 2-bromo-1-(methoxymethyl)benzene.

Directed Ortho-Metalation: The protected alcohol is treated with a strong lithium base (e.g., n-BuLi) at low temperature, leading to lithiation at the 3-position.

Iodination: The resulting organolithium intermediate is reacted with an electrophilic iodine source (e.g., I2) to introduce the iodine atom.

Deprotection: The protecting group is removed to afford this compound.

Convergent Synthetic Pathways from Simpler Halogenated Precursors

Carbonyl Reduction Strategies

One of the most direct and efficient routes to this compound involves the reduction of the corresponding aldehyde, 2-bromo-3-iodobenzaldehyde. This aldehyde is a known compound and is commercially available, making this a highly attractive synthetic route. The reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of standard reducing agents.

Commonly employed reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of reducing a wide range of functional groups. Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires careful handling.

The choice of reducing agent would depend on the scale of the reaction and the presence of other functional groups in the molecule. For a straightforward aldehyde reduction, sodium borohydride is often the preferred reagent due to its ease of handling and high selectivity.

Typical Carbonyl Reduction Procedure:

| Step | Reagent/Solvent | Description |

| 1 | 2-Bromo-3-iodobenzaldehyde | The starting aldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol). |

| 2 | Sodium borohydride (NaBH4) | The reducing agent is added portion-wise to the solution, often at reduced temperature to control the reaction rate. |

| 3 | Quenching solution (e.g., water, dilute acid) | After the reaction is complete, the excess reducing agent is quenched. |

| 4 | Extraction and Purification | The product is extracted into an organic solvent and purified by standard techniques such as crystallization or column chromatography. |

Organometallic Reagent Mediated Routes

An alternative convergent approach involves the construction of the target molecule from a simpler halogenated precursor, such as 2-bromo-3-iodotoluene. This strategy would involve the functionalization of the methyl group to introduce the hydroxymethyl moiety.

A plausible sequence for this transformation would be:

Synthesis of 2-bromo-3-iodotoluene: This key intermediate can be synthesized from commercially available starting materials through a series of well-established reactions, potentially involving diazotization of a corresponding aniline (B41778) followed by Sandmeyer-type reactions to introduce the bromo and iodo substituents at the desired positions.

Side-Chain Bromination: The methyl group of 2-bromo-3-iodotoluene can be selectively brominated using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would yield 1-(bromomethyl)-2-bromo-3-iodobenzene.

Hydrolysis: The resulting benzylic bromide can be hydrolyzed to the corresponding alcohol, this compound, typically by treatment with a weak base such as sodium carbonate or sodium bicarbonate in an aqueous solvent system.

Considerations for Industrial Scale-Up and Process Intensification

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a unique set of challenges and considerations. For the synthesis of this compound, these would be highly dependent on the chosen synthetic pathway.

Challenges in Scaling Up:

Exothermic Reactions: Both the Sandmeyer reaction and reductions with powerful hydrides like LiAlH₄ are often highly exothermic. acs.org On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure process safety. This requires specialized reactors with efficient cooling systems and careful control of reagent addition rates.

Handling of Hazardous Reagents: The use of reagents such as diazonium salts (potentially explosive), strong acids, and flammable solvents necessitates robust safety protocols and specialized equipment to handle these materials safely on an industrial scale. acs.org

Work-up and Purification: The work-up procedures for reactions like LiAlH₄ reductions can be challenging on a large scale due to the formation of gelatinous aluminum salts. blogspot.com Efficient filtration and extraction methods are necessary to isolate the product. Purification of the final product to meet stringent quality specifications often requires industrial-scale chromatography or crystallization, which can be costly and time-consuming.

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.netrochester.edumasterorganicchemistry.com For the synthesis of this compound, several strategies could be employed:

Continuous Flow Chemistry: Performing highly exothermic or hazardous reactions, such as diazotization or reductions, in continuous flow reactors offers significant advantages in terms of safety and control. researchgate.netdatapdf.comgoogle.comrsc.org The small reaction volumes and high surface-area-to-volume ratios in these reactors allow for excellent heat and mass transfer, enabling better temperature control and reducing the risk of runaway reactions.

Telescoped Synthesis: In a multi-step process, telescoping reactions, where the product of one step is directly used as the substrate for the next without isolation, can significantly reduce processing time, solvent use, and waste generation. wikipedia.org This approach would be particularly beneficial for the route starting from 2-bromo-3-iodotoluene.

In-line Monitoring and Automation: Implementing real-time analytical techniques (e.g., FTIR, UV-Vis) can provide continuous monitoring of reaction progress, allowing for precise control of reaction parameters and ensuring consistent product quality. google.com Automation can further enhance process control and reduce the potential for human error.

| Challenge | Industrial Scale-Up Consideration | Process Intensification Strategy |

| Exothermic Reactions | Specialized reactors with efficient cooling, controlled reagent addition. | Continuous flow reactors for superior heat management. |

| Hazardous Reagents | Robust safety protocols, specialized handling equipment. | In-situ generation of hazardous intermediates in flow systems. |

| Multi-step Synthesis | Efficient isolation and purification of intermediates. | Telescoped synthesis to minimize intermediate handling. |

| Work-up & Purification | Industrial-scale chromatography, optimized filtration and extraction. | In-line separation and purification techniques. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly chemical processes. iipseries.org For the synthesis of this compound, several principles can be considered to minimize its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. The choice of reagents and reaction types can significantly impact the atom economy of a synthesis.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents in extraction and purification steps can significantly reduce the environmental footprint of the process. Research into alternative, less hazardous reducing agents to replace LiAlH₄, or developing catalytic reduction methods, would align with this principle. rsc.orgresearchgate.netrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, when feasible, reduces energy consumption. The use of catalytic reactions can often lower the activation energy of a reaction, allowing it to proceed under milder conditions.

Waste Prevention: The prevention of waste is a cornerstone of green chemistry. This can be achieved through the use of catalytic reactions, which are often more selective and produce fewer byproducts, and by recycling and reusing solvents and catalysts.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. wikipedia.orgacs.orgrsc.org For the reduction of the aldehyde or carboxylic acid precursor, employing a suitable reductase enzyme could be a greener approach, often operating in aqueous media under mild conditions.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Selection of reactions with minimal byproduct formation. |

| Safer Solvents and Reagents | Replacement of hazardous solvents with greener alternatives; exploring milder reducing agents. rsc.orgresearchgate.netrsc.org |

| Energy Efficiency | Use of catalytic reactions to enable milder reaction conditions. |

| Waste Prevention | Implementation of catalytic processes and recycling of solvents and catalysts. |

| Biocatalysis | Employing enzymes for selective reductions under mild, aqueous conditions. wikipedia.orgacs.orgrsc.org |

Reactivity and Advanced Transformations of 2 Bromo 3 Iodophenyl Methanol

Differential Reactivity of Bromine and Iodine Substituents

The carbon-halogen bond strength is a critical factor governing the reactivity of aryl halides in palladium-catalyzed reactions. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, indicating that the carbon-iodine bond is the weakest and therefore the most susceptible to oxidative addition to a palladium(0) center. This difference in reactivity forms the basis for the selective functionalization of di- and polyhalogenated aromatic compounds.

In the case of (2-Bromo-3-iodophenyl)methanol (B591537), the iodine atom is significantly more reactive than the bromine atom in typical palladium-catalyzed cross-coupling conditions. This allows for selective reactions at the C-I bond while leaving the C-Br bond intact for subsequent transformations. This chemoselectivity is a powerful tool for the sequential introduction of different functional groups onto the aromatic ring. The relative reactivity of aryl halides generally follows the order: I > OTf > Br > Cl. nrochemistry.comyoutube.com This principle allows for selective coupling with iodides in the presence of bromides. nrochemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions, allowing for the stepwise introduction of various substituents.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org Due to the differential reactivity of the halogens in this compound, the Suzuki-Miyaura reaction can be performed selectively at the more reactive iodine position. nih.gov

This selectivity allows for the synthesis of 2-bromo-3-substituted-phenyl)methanol derivatives. The remaining bromine atom can then be subjected to a second Suzuki-Miyaura coupling or another type of cross-coupling reaction to introduce a second, different substituent, leading to the formation of highly functionalized, unsymmetrical biaryl compounds. The choice of palladium catalyst, ligand, and base can influence the efficiency and selectivity of the reaction. nih.govnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (2-Bromo-3-phenylphenyl)methanol |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | (2-Bromo-3-(4-methoxyphenyl)phenyl)methanol |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | (2-Bromo-3-(thiophen-2-yl)phenyl)methanol |

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed selectively on this compound at the C-I bond. researchgate.net This allows for the introduction of a vinyl group at the 3-position while retaining the bromine at the 2-position for further functionalization. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comyoutube.com The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 3-position. rsc.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nrochemistry.comnih.gov The resulting 2-bromo-3-(alkynyl)phenyl)methanol can then undergo further transformations at the bromine position.

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. youtube.com The differential reactivity of the halogens in this compound can be exploited to selectively introduce an amino group at the 3-position via reaction at the C-I bond. jk-sci.com A variety of primary and secondary amines can be used as coupling partners, and the choice of phosphine (B1218219) ligand is crucial for achieving high yields and catalyst efficiency. youtube.com

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | (2-Bromo-3-(morpholino)phenyl)methanol |

| 2 | Aniline (B41778) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | (2-Bromo-3-(phenylamino)phenyl)methanol |

| 3 | n-Butylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | (2-Bromo-3-(butylamino)phenyl)methanol |

Ullmann-Type Coupling Reactions, including Reductive Homocoupling

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern variations often utilize palladium or nickel catalysts and can proceed under milder conditions. wikipedia.org In the context of this compound, an Ullmann-type reaction could potentially be controlled to favor either homocoupling or cross-coupling, depending on the reaction conditions and the other coupling partner.

Reductive homocoupling is a variation of the Ullmann reaction where an aryl halide is coupled with itself in the presence of a reducing agent to form a symmetrical biaryl. oup.comacs.org For this compound, selective reductive homocoupling at the iodine position would yield 2,2'-dibromo-3,3'-bis(hydroxymethyl)biphenyl. This reaction is often catalyzed by palladium complexes in the presence of a suitable reductant. acs.orgresearchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental data on the specific reactivity and advanced transformations of this compound for the requested reaction types is not available. While the functional groups present on the molecule—a primary alcohol, a bromo substituent, and an iodo substituent on an aromatic ring—suggest a rich potential for various chemical transformations, specific research findings detailing these reactions for this particular compound could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for this compound:

Functional Group Interconversions at the Hydroxymethyl Moiety

Esterification and Etherification Reactions

General principles of organic chemistry would allow for predictions of reactivity. For instance, the iodophenyl moiety is typically more reactive than the bromophenyl moiety in palladium- or copper-catalyzed cross-coupling reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents, and it can undergo esterification and etherification. The aromatic ring's susceptibility to electrophilic or nucleophilic substitution would be influenced by the combined electronic effects of the three substituents. However, without specific published research on this compound, any discussion would be purely theoretical and would not meet the requirement for an article based on detailed research findings.

Synthesis and Exploration of Derivatives Derived from 2 Bromo 3 Iodophenyl Methanol

Accessing Polyfunctionalized Aromatic Scaffolds

(2-Bromo-3-iodophenyl)methanol (B591537) is a highly functionalized aromatic building block. The presence of three distinct reactive sites—the hydroxymethyl group, the bromine atom, and the iodine atom—offers the potential for sequential and regioselective transformations to create diverse polyfunctionalized aromatic scaffolds. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions is a key feature. Generally, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.

Potential transformations to access polyfunctionalized scaffolds include:

Selective Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Stille couplings could be performed selectively at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Modification of the Hydroxymethyl Group: The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or converted into an ether or ester, introducing additional functional handles.

Further Halogenation or Substitution: The aromatic ring could potentially undergo further electrophilic substitution, although the existing substituents would direct this to specific positions.

Synthesis of Biaryl Compounds

The synthesis of biaryl compounds from this compound would likely proceed through selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The higher reactivity of the aryl-iodide bond compared to the aryl-bromide bond would allow for a regioselective coupling.

A hypothetical reaction scheme would involve:

Selective Suzuki Coupling at the C-I bond: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 2-bromo-3-aryl-phenyl)methanol intermediate.

Second Suzuki Coupling at the C-Br bond: The resulting intermediate could then undergo a second Suzuki coupling with a different arylboronic acid to introduce a second aryl group at the 2-position, leading to a tri-aryl methanol (B129727) derivative.

No specific studies detailing the synthesis of biaryl compounds directly from this compound, including reaction conditions or yields, were identified.

Utilization in the Formation of Heterocyclic Ring Systems (e.g., Indoles)

The structure of this compound provides a potential starting point for the synthesis of various heterocyclic systems. For instance, functionalization of the hydroxymethyl group followed by intramolecular cyclization reactions could lead to the formation of fused ring systems.

In the context of indole (B1671886) synthesis, one could envision a multi-step sequence. For example, a Sonogashira coupling at the C-I bond with a terminal alkyne bearing an amino group precursor could be followed by a cyclization reaction to form the indole ring. However, published research specifically demonstrating the use of this compound in the synthesis of indoles or other heterocyclic ring systems is not available.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The hydroxymethyl group in this compound is prochiral. Therefore, enantioselective modification of this group could lead to chiral derivatives. For instance, catalytic asymmetric oxidation could yield a chiral aldehyde, or enantioselective alkylation or arylation of a derived aldehyde could produce chiral secondary alcohols.

Furthermore, if the molecule were to undergo reactions that create a new stereocenter, the existing chirality (if introduced) or the steric and electronic nature of the ortho-substituents could influence the stereochemical outcome of the reaction, potentially leading to diastereoselective synthesis.

Despite these possibilities, the scientific literature does not currently contain specific examples of enantioselective or diastereoselective syntheses starting from or utilizing chiral derivatives of this compound.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the elemental composition of a compound by measuring its mass with very high accuracy.

An HRMS analysis of (2-Bromo-3-iodophenyl)methanol (B591537) would provide a highly accurate mass for the molecular ion [M]⁺˙, allowing for the unambiguous determination of its elemental formula, C₇H₆BrIO. The presence of bromine, with its characteristic isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a distinctive M and M+2 isotopic pattern in the mass spectrum.

The fragmentation pattern provides structural information. For benzyl (B1604629) alcohols, common fragmentation includes the loss of a water molecule (M-18). libretexts.orgyoutube.com Other significant fragmentation pathways for this compound would involve the cleavage of the carbon-halogen bonds, leading to the loss of a bromine radical (M-79/81) or an iodine radical (M-127). youtube.comchemguide.co.uk

Key Expected HRMS Fragments

| Fragment Ion | Description | m/z (approximate) |

|---|---|---|

| [C₇H₆BrIO]⁺˙ | Molecular Ion | 312/314 |

| [C₇H₄BrIO]⁺˙ | Loss of H₂O | 294/296 |

| [C₇H₆IO]⁺ | Loss of Br radical | 233 |

| [C₇H₆BrO]⁺ | Loss of I radical | 185/187 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before mass analysis. jmchemsci.comwhitman.edu

GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC-MS to assess its purity. mdpi.com The gas chromatogram would show a primary peak for the compound, and any smaller peaks would indicate impurities. The mass spectrometer detector would provide a mass spectrum for each peak, confirming the identity of the main component and helping to identify any impurities.

LC-MS: For compounds that may not be suitable for GC, LC-MS is the preferred method. fishersci.com It is highly effective for purity assessment and can be used to analyze samples in various solvents. researchgate.netresearchgate.net Similar to GC-MS, it separates the compound from impurities chromatographically, and the mass spectrometer provides identification. umb.edu This is particularly useful for detecting non-volatile impurities that would be missed by GC-MS.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

The analysis would yield the exact spatial coordinates of each atom in the crystal lattice, providing precise data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal how the molecules pack together in the crystal, elucidating intermolecular interactions such as hydrogen bonding from the alcohol's hydroxyl group and potential halogen bonding involving the bromine and iodine atoms. mdpi.com This information is invaluable for understanding the compound's physical properties and solid-state behavior.

Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-Br, C-I). |

| Bond Angles | Angles between adjacent bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and van der Waals forces. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

A crystallographic study of this compound would be anticipated to reveal significant intermolecular interactions, particularly halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine and bromine atoms could participate in such bonds. The iodine atom, being more polarizable, would be expected to form stronger halogen bonds than the bromine atom. These interactions, along with classical hydrogen bonding from the methanol's hydroxyl group, would likely play a crucial role in the crystal packing.

A hypothetical data table for such an analysis, were the data available, would resemble the following:

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

| Halogen Bond | I | O | Data not available | Data not available |

| Halogen Bond | Br | O | Data not available | Data not available |

| Hydrogen Bond | O-H | O | Data not available | Data not available |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be determined by the interplay of intramolecular steric effects and the aforementioned intermolecular interactions. The orientation of the hydroxymethyl group relative to the phenyl ring would be of particular interest. Torsion angles, which describe the rotation around specific bonds, would be key parameters in this analysis.

A representative data table for conformational analysis would include:

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C(2)-C(1)-C(7)-O | Data not available |

| τ2 | C(6)-C(1)-C(7)-O | Data not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule. For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, C-H stretching and bending modes of the aromatic ring, and C-O stretching of the alcohol. The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum.

A summary of expected vibrational modes would be presented in a table like this:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | Data not available | Data not available |

| C-H (aromatic) stretch | Data not available | Data not available |

| C=C (aromatic) stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the halogen and hydroxyl substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

A data table for UV-Visible spectroscopic analysis would typically include:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Iodophenyl Methanol and Its Derivatives

Exploration of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycles for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, generally proceed through a sequence of three elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck reactions), and reductive elimination. libretexts.org

For a substrate such as (2-Bromo-3-iodophenyl)methanol (B591537), the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. libretexts.orgmdpi.com A key mechanistic feature of this substrate is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This difference in reactivity allows for highly regioselective transformations. The generally accepted order of reactivity for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. mdpi.com

Consequently, in a cross-coupling reaction, the palladium(0) catalyst will selectively insert into the C-I bond, leaving the C-Br bond intact for potential subsequent transformations. This selective activation is the cornerstone of sequential cross-coupling strategies using dihaloarenes.

The generalized catalytic cycle for a Suzuki-Miyaura reaction involving this compound is depicted as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ, reacts selectively with the C-I bond of this compound to form a square planar Pd(II) intermediate, (2-bromo-3-(hydroxymethyl)phenyl)palladium(II) iodide.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide and forming a new diorganopalladium(II) species. libretexts.org The base is crucial for activating the boronic acid, facilitating the transfer. researchgate.net

Reductive Elimination: The two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling This table illustrates the general trend in reactivity for common leaving groups in the rate-determining oxidative addition step.

| Aryl Halide/Pseudohalide (Ar-X) | Relative Rate of Oxidative Addition | Typical Reaction Temperature |

|---|---|---|

| Ar-I | Fastest | Room Temperature to 80 °C |

| Ar-OTf | Fast | Room Temperature to 100 °C |

| Ar-Br | Moderate | 60 °C to 120 °C |

| Ar-Cl | Slowest | >100 °C, often requires specialized ligands |

Identification and Characterization of Reactive Intermediates

The mechanistic pathway of any catalytic reaction is defined by a series of transient reactive intermediates. For palladium-catalyzed reactions involving this compound, these intermediates dictate the reaction's outcome. While direct isolation of these species from a catalytic reaction involving this specific substrate has not been documented, their structures can be inferred from extensive studies on analogous systems.

The key reactive intermediates in a Suzuki-Miyaura cycle are:

Active Pd(0) Catalyst: The cycle begins with a catalytically active Pd(0) species, often stabilized by phosphine (B1218219) ligands (L), such as Pd(PPh₃)₄ which dissociates to form a more reactive 14-electron Pd(0)L₂ complex.

Oxidative Addition Adduct (ArPd(II)(I)L₂): Following selective C-I bond cleavage, the first key intermediate formed is the organopalladium(II) complex. For the title compound, this would be [(2-bromo-3-(hydroxymethyl)phenyl)]-Pd(II)(I)L₂ . This is typically a stable, square-planar complex.

Transmetalation Intermediate: The mechanism of transmetalation can be complex. After activation of the boronic acid by a base, an intermediate where the boronate is coordinated to the palladium center is formed, facilitating the transfer of the aryl group from boron to palladium.

Diorganopalladium(II) Complex (ArPd(II)(Ar')L₂): After the organic group is transferred, a new Pd(II) intermediate, [(2-bromo-3-(hydroxymethyl)phenyl)]-Pd(II)-(Ar')L₂ , is formed. This species is poised for the final step of the cycle.

These intermediates are generally short-lived and present in low concentrations, making their characterization challenging. Studies on related systems often employ techniques such as ³¹P NMR spectroscopy to track the transformation of palladium-phosphine complexes, mass spectrometry to identify key species, and computational methods like Density Functional Theory (DFT) to model the structures and energies of these transient species. diva-portal.org

Kinetic Studies and Rate Law Determination

A simplified, generic rate law for a Suzuki-Miyaura reaction that is rate-limited by oxidative addition can often be expressed as:

Rate = k [Aryl Halide] [Pd(0) Catalyst]

However, the true rate law can be more complex, with dependencies on the concentration of the ligand, boronic acid, and base, and potential for catalyst inhibition by reactants or products.

For this compound, the most significant kinetic factor is the vast difference in the rate of oxidative addition for the C-I versus the C-Br bond. The activation barrier for C-I bond cleavage is significantly lower than that for the C-Br bond, leading to a much faster reaction at the iodine-substituted position. nih.govyonedalabs.com This kinetic preference allows for the selective synthesis of mono-coupled products under controlled conditions (e.g., lower temperatures, shorter reaction times). To achieve a second coupling at the C-Br position, more forcing conditions are typically required, such as higher temperatures or more active catalyst systems.

Table 2: Factors Influencing Reaction Kinetics in Cross-Coupling of Dihaloarenes This table summarizes key variables and their general effect on the rate and selectivity of reactions involving substrates like this compound.

| Factor | Effect on Reaction Rate/Selectivity |

|---|---|

| Nature of Halide (X) | Rate follows I > Br > Cl. This is the primary determinant of regioselectivity. |

| Catalyst Ligand | Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, increasing the overall rate. |

| Temperature | Higher temperatures increase the rate but can decrease selectivity, potentially leading to reaction at the C-Br bond. |

| Base | The choice and concentration of the base can affect the rate of transmetalation, which can become rate-limiting in some systems. |

| Solvent | Solvent polarity can influence the stability of charged intermediates and affect the rates of individual steps in the cycle. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. ajrconline.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For (2-Bromo-3-iodophenyl)methanol (B591537), this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative polarity of different parts of the molecule, and the generation of electron density maps.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 |

| Bond Length (Å) | C-I | ~2.10 |

| Bond Length (Å) | C-O | ~1.43 |

| Bond Angle (°) | C-C-Br | ~120.5 |

| Bond Angle (°) | C-C-I | ~119.8 |

| Dihedral Angle (°) | I-C-C-C | ~0.0 |

Note: The values in this table are representative and for illustrative purposes, as specific published computational data for this molecule were not found.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comnih.gov

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govscirp.org

Table 2: Illustrative FMO Properties and Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Chemical Hardness | η | 2.65 |

| Chemical Potential | µ | -3.85 |

| Electrophilicity Index | ω | 2.80 |

Note: These values are illustrative, based on typical ranges for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green areas denote neutral potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and positive potentials around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and confirmation. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm resonance assignments. DFT methods can achieve high accuracy, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. mdpi.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. cardiff.ac.ukscifiniti.com By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific functional groups and molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum. mdpi.comscielo.org.za This allows for the prediction of the molecule's absorption profile and helps in understanding its electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as how molecules of this compound might interact with each other or with solvent molecules. researchgate.net This can provide insights into hydrogen bonding patterns, solvation effects, and the molecule's behavior in different environments.

Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization

Quantum chemical calculations are essential for investigating the mechanisms and energetics of chemical reactions. For reactions involving this compound, these methods can be used to map out the potential energy surface.

This involves locating and characterizing the structures of reactants, products, and, crucially, the transition states that connect them. rsc.org By calculating the energies of these species, key thermodynamic and kinetic parameters such as reaction enthalpies and activation energies can be determined. This information is vital for predicting reaction feasibility, understanding reaction pathways, and explaining observed reactivity patterns. rsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Bioactive Molecules Using the (2-Bromo-3-iodophenyl)methanol (B591537) Scaffold

The structure of this compound, featuring distinct halogen atoms (bromine and iodine) at specific positions on the phenyl ring, theoretically makes it a versatile scaffold for chemical synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise reactions, such as Suzuki, Sonogashira, or Stille couplings. This would enable the introduction of diverse chemical groups at either the 2- or 3-position, creating a library of novel compounds. The hydroxymethyl group (-CH₂OH) provides another point for modification, such as oxidation to an aldehyde or conversion to an ether or ester.

Despite this theoretical potential, no specific studies were found that utilize this compound as a starting scaffold to generate new bioactive molecules.

Precursor in the Development of Pharmaceutical Leads and Drug Candidates

A precursor is a compound that serves as a key starting material for the synthesis of a more complex molecule, such as an active pharmaceutical ingredient (API). The unique arrangement of bromo, iodo, and hydroxymethyl groups on the this compound molecule could position it as a valuable intermediate in a multi-step synthesis of a drug candidate. The halo-substituted phenyl ring is a common feature in many pharmaceuticals.

However, a search of drug development literature and patent databases did not yield any instances where this compound is explicitly mentioned as a precursor or intermediate in the synthesis of a known pharmaceutical lead or drug candidate.

Role as a Privileged Scaffold for Ligand Design and Structure-Activity Relationship (SAR) Studies

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for designing new ligands. The rigid phenyl ring of this compound, with its three distinct functional groups, could theoretically serve as a platform for creating ligands that present chemical features in a specific three-dimensional orientation for interacting with protein binding sites.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds by systematically modifying parts of a lead scaffold and evaluating how these changes affect biological activity. The ortho- and meta-positioning of the halogens on this scaffold would be ideal for probing the steric and electronic requirements of a receptor pocket.

Despite these theoretical possibilities, there is no available research that identifies this compound as a privileged scaffold or describes its use in any systematic SAR studies to develop or optimize ligands for a biological target.

Emerging Research Directions and Methodological Advances

Photoredox Catalysis and Electrochemistry in Derivatization

Modern synthetic methods such as photoredox catalysis and electrochemistry offer mild and efficient pathways for the derivatization of complex molecules like (2-Bromo-3-iodophenyl)methanol (B591537). These techniques are particularly well-suited for activating aryl halides, providing a powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds.

Visible-light photoredox catalysis has become a cornerstone of contemporary organic synthesis, enabling the generation of radical intermediates under gentle conditions. ethz.chmdpi.comkit.edu For this compound, this methodology could be employed to selectively functionalize the carbon-halogen bonds. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, selective activation of the iodo-substituent is anticipated. This could facilitate a range of transformations, including C-H arylation reactions with various aromatic and heteroaromatic partners. acs.orgfigshare.com Furthermore, photoredox-mediated borylation of the aryl halide moieties presents a viable route to synthesize corresponding arylboronic esters, which are versatile intermediates in Suzuki cross-coupling reactions. acs.org Another promising avenue is the three-component coupling of the aryl halide, an olefin, and molecular oxygen to generate hydroxyaryl products, expanding the molecular complexity in a single step. nih.gov

Electrochemistry provides an alternative, reagent-free method for the activation of aryl halides. By controlling the electrode potential, selective reduction of the C-I or C-Br bond could be achieved, generating aryl radicals or anions for subsequent reactions. This approach avoids the use of chemical reductants and offers a high degree of control over the reaction conditions. The derivatization of the alcohol moiety can also be envisioned using electrochemical methods, for instance, through oxidation to the corresponding aldehyde or carboxylic acid, which can then undergo further transformations.

| Derivatization Approach | Potential Transformation of this compound | Key Advantages |

| Photoredox Catalysis | Selective C-I or C-Br bond functionalization (e.g., arylation, borylation) | Mild reaction conditions, high functional group tolerance, use of visible light. |

| Electrochemistry | Controlled reduction of C-I or C-Br bonds, oxidation of the methanol (B129727) group | Reagent-free activation, precise control over reactivity, environmentally friendly. |

Biocatalysis for Enantioselective Transformations

The field of biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. tudelft.nl For this compound, which is a prochiral molecule, enzymatic methods could be pivotal in accessing enantiomerically pure derivatives.

The primary alcohol group of this compound is a prime target for biocatalytic oxidation. Alcohol dehydrogenases (ADHs) and oxidases are classes of enzymes capable of oxidizing alcohols to aldehydes or carboxylic acids with high selectivity. mdpi.com More importantly, these enzymes can exhibit high enantioselectivity in the kinetic resolution of racemic secondary alcohols or the desymmetrization of prochiral diols. While this compound is a primary alcohol, its derivatives could be chiral. For instance, if the benzylic proton were to be substituted, the resulting secondary alcohol could be a substrate for enantioselective oxidation.

Conversely, the biocatalytic reduction of the corresponding aldehyde, (2-Bromo-3-iodobenzaldehyde), could be a highly effective strategy for producing enantiomerically enriched this compound. A wide variety of microorganisms and isolated enzymes, such as ketoreductases (KREDs), are known to catalyze the reduction of aldehydes and ketones to alcohols with excellent stereocontrol. nih.govnih.gov This approach is particularly attractive as it can provide access to either the (R)- or (S)-enantiomer by selecting the appropriate biocatalyst. researchgate.net The use of whole-cell biocatalysts, including those from readily available plant wastes, has also been demonstrated for the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol, highlighting the potential for cost-effective and sustainable processes. scielo.org.mxresearchgate.net

| Biocatalytic Strategy | Potential Application to this compound | Expected Outcome |

| Enantioselective Oxidation | Kinetic resolution of chiral derivatives of this compound | Enantiomerically enriched alcohols and the corresponding oxidized products. |

| Asymmetric Reduction | Reduction of (2-Bromo-3-iodobenzaldehyde) | Enantiomerically pure (R)- or (S)-(2-Bromo-3-iodophenyl)methanol. |

Flow Chemistry Approaches for Enhanced Synthesis and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology for improving reaction efficiency, safety, and scalability. tue.nl The synthesis of this compound and its derivatives could significantly benefit from the adoption of flow chemistry principles.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced reaction times compared to traditional batch methods. nih.gov For instance, the oxidation of benzyl alcohol to benzaldehyde has been successfully demonstrated in a continuous flow microreactor system, achieving high yields and selectivities at near-ambient temperatures, a significant improvement over the cryogenic conditions often required in batch Swern oxidations. researchgate.net Similarly, the synthesis of primary amines from alcohols via nickel-catalyzed reactions with ammonia (B1221849) has been implemented in a flow reactor, showcasing the potential for continuous manufacturing processes. imperial.ac.uk

The scalability of chemical processes is a critical consideration for industrial applications. Flow reactors offer a straightforward path to scale-up production by either extending the operation time or by "numbering-up" – running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactors, where issues of heat and mass transfer can become problematic. The enhanced safety profile of flow chemistry, due to the small reaction volumes at any given time, is another significant advantage, particularly when dealing with hazardous reagents or exothermic reactions.

Supramolecular Assembly and Material Science Applications (e.g., Organic Field-Effect Transistors)

The presence of both bromo and iodo substituents on the phenyl ring of this compound makes it a highly promising building block for crystal engineering and the design of novel materials. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures. acs.orgresearchgate.net The ability of both bromine and iodine to act as halogen bond donors, with iodine typically forming stronger interactions, allows for hierarchical and directional control over crystal packing. researchgate.netacs.org This could be exploited to construct complex assemblies such as supramolecular triangles and double helices from achiral precursors. nih.gov

In the realm of material science, this compound could serve as a precursor for organic semiconductors. Halogenated aromatic compounds are known to be useful intermediates in the synthesis of materials for organic electronics. sunshine-oled.com For example, brominated phenyl groups are often incorporated into molecules designed for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.com The halogen atoms can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, and can also serve as reactive handles for further functionalization to build up larger conjugated systems. nih.govmdpi.com The development of organic semiconductors is crucial for advancing flexible and large-area electronics. frontiersin.orgcam.ac.uk The unique substitution pattern of this compound could lead to materials with novel charge transport properties, making it a valuable target for synthesis and investigation in this field.

| Application Area | Role of this compound | Potential Impact |

| Supramolecular Chemistry | Building block for crystal engineering via halogen bonding. | Creation of novel, complex, and functional supramolecular architectures. |

| Material Science (OFETs) | Precursor for the synthesis of new organic semiconductors. | Development of next-generation flexible and printable electronic devices. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-3-iodophenyl)methanol, and what factors influence reaction efficiency?

- Answer: The synthesis typically involves sequential halogenation and reduction. For example, bromination of a precursor like 3-iodo-2-methoxybenzaldehyde followed by demethylation and reduction using NaBH₄ in ethanol . Efficiency depends on halogenation regioselectivity, solvent polarity, and temperature control to minimize side reactions (e.g., dehalogenation) .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

- Answer: Recrystallization in ethanol or methanol is effective for bulk impurities. For trace contaminants, flash chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended . Purity validation via HPLC-UV (λ = 254 nm) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

- Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., Br and I deshield neighboring protons). 2D-COSY resolves coupling in aromatic regions .

- X-ray crystallography: SHELX programs resolve steric clashes between Br/I atoms and confirm bond angles .

- HRMS: Validates molecular formula (C₇H₆BrIO; [M+H]⁺ = 328.8402) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine substituents influence the regioselectivity of reactions involving this compound?

- Answer: Iodine’s larger atomic radius increases steric hindrance at the 3-position, directing electrophiles to the 2-bromo site. Electron-withdrawing halogens deactivate the ring, favoring nucleophilic aromatic substitution at the 6-position . Computational modeling (DFT) predicts charge distribution to guide synthetic design .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Answer: Slow evaporation from DMSO/water mixtures produces single crystals. Heavy atoms (Br, I) enhance diffraction but require high-resolution data (≤1.0 Å). SHELXL refinement with TWIN/BASF commands handles potential twinning .

Q. How does the presence of multiple halogen atoms affect the compound’s reactivity in cross-coupling reactions, and how can competing pathways be controlled?

- Answer: Iodine participates preferentially in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃), while bromine remains inert under mild conditions. Competing Ullmann couplings are suppressed using CuI/1,10-phenanthroline at 80°C .

Q. What in vitro biological assays are appropriate for evaluating the pharmacological potential of this compound, and how should controls be designed?

- Answer:

- Antimicrobial assays: Broth microdilution (MIC) with S. aureus and E. coli, using vancomycin/ampicillin as positive controls .

- Cytotoxicity: MTT assay (HeLa cells), comparing to cisplatin and solvent-only controls .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

- Answer: Variability arises from iodide oxidation during synthesis. Argon sparging and reducing agents (Na₂S₂O₃) stabilize intermediates. Meta-analyses of reaction conditions (e.g., solvent, catalyst load) identify optimal parameters (yield: 65–78%) .

Safety & Handling

Q. What specific safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- PPE: Nitrile gloves, goggles, and flame-retardant lab coats .

- Ventilation: Use fume hoods to prevent inhalation of halogenated vapors.

- Spill management: Neutralize with 10% sodium thiosulfate, then absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.